1-Pentanesulfonic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

pentane-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O3S/c1-2-3-4-5-9(6,7)8/h2-5H2,1H3,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJQRCOMHVBLQIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

22767-49-3 (hydrochloride salt) | |

| Record name | 1-Pentanesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035452303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90188967 | |

| Record name | 1-Pentanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90188967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35452-30-3 | |

| Record name | 1-Pentanesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035452303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Pentanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90188967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Pentanesulfonic Acid: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural attributes of 1-pentanesulfonic acid. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visual representations of key processes.

Chemical Identity and Physical Properties

This compound, an aliphatic sulfonic acid, is a strong organic acid. While it is often utilized in its salt form, particularly as sodium 1-pentanesulfonate for applications such as ion-pair chromatography, understanding the properties of the free acid is crucial for a complete chemical profile. Due to its strong acidic nature, experimental determination of some physical properties can be challenging. Therefore, a combination of experimental data for its common salt and high-quality computed data for the free acid is presented.

Table 1: Physical and Chemical Properties of this compound and its Sodium Salt

| Property | This compound | Sodium 1-Pentanesulfonate | Source |

| Molecular Formula | C₅H₁₂O₃S | C₅H₁₁NaO₃S | [1][2] |

| Molecular Weight | 152.21 g/mol | 174.19 g/mol (anhydrous) | [1][3] |

| Appearance | Solid (predicted) | White crystalline powder | [3][4] |

| Melting Point | No data available | >300 °C | [4] |

| Boiling Point | No data available | No data available | |

| Density | No data available | No data available | |

| pKa | ~ -1.8 (predicted) | Not applicable | |

| Solubility in Water | Soluble | Soluble | [4] |

| XLogP3 | 0.9 | Not applicable | [1] |

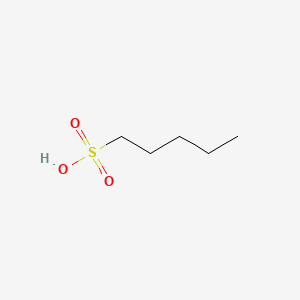

Molecular Structure

The structure of this compound consists of a five-carbon alkyl chain (pentyl group) attached to a sulfonic acid functional group (-SO₃H). The sulfonic acid group is responsible for its strong acidic properties.

Structural Representation:

Spectroscopic Data

Spectroscopic analysis is fundamental for the confirmation of the structure of this compound. Below are the expected key features in its ¹H NMR, ¹³C NMR, and FTIR spectra.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the different protons in the pentyl chain. The chemical shifts are influenced by the electron-withdrawing sulfonic acid group.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| CH₃- (C5) | ~0.9 | Triplet |

| -CH₂- (C4) | ~1.3 | Multiplet |

| -CH₂- (C3) | ~1.4 | Multiplet |

| -CH₂- (C2) | ~1.8 | Multiplet |

| -CH₂-SO₃H (C1) | ~2.9 | Triplet |

| -SO₃H | Variable, broad singlet | Singlet |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C5 (CH₃-) | ~14 |

| C4 (-CH₂-) | ~22 |

| C3 (-CH₂-) | ~28 |

| C2 (-CH₂-) | ~31 |

| C1 (-CH₂-SO₃H) | ~52 |

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is a valuable tool for identifying the functional groups present in this compound.

Table 4: Key FTIR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibration |

| O-H (in SO₃H) | 3200-2500 | Strong, Broad | Stretching |

| C-H (alkyl) | 2960-2850 | Strong | Stretching |

| S=O | 1250-1150 | Strong | Asymmetric Stretching |

| S=O | 1080-1030 | Strong | Symmetric Stretching |

| S-O | 800-700 | Medium | Stretching |

Experimental Protocols

This section details methodologies for the synthesis and analysis of this compound.

Synthesis of this compound

A common method for the synthesis of alkyl sulfonic acids is through the oxidation of the corresponding thiol.

Experimental Workflow: Synthesis of this compound from 1-Pentanethiol (B94126)

Figure 1. Workflow for the synthesis of this compound.

Methodology:

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 1-pentanethiol in formic acid and cool the mixture to 0-5 °C in an ice bath.

-

Oxidation: Add 30% hydrogen peroxide dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cautiously quench the excess peroxide by adding a saturated solution of sodium sulfite.

-

Extraction: Extract the product into an organic solvent such as diethyl ether.

-

Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by vacuum distillation or recrystallization from a suitable solvent system.

Conversion of Sodium 1-Pentanesulfonate to this compound

The free acid can be obtained from its sodium salt using a strong acid cation exchange resin.

Experimental Workflow: Ion Exchange Conversion

Figure 2. Workflow for converting the sodium salt to the free acid.

Methodology:

-

Resin Preparation: Pack a chromatography column with a strong acid cation exchange resin (e.g., Dowex 50WX8). Activate the resin by washing it with an excess of hydrochloric acid (e.g., 2 M HCl), followed by deionized water until the eluate is neutral.

-

Sample Loading: Prepare an aqueous solution of sodium 1-pentanesulfonate.

-

Elution: Pass the sodium 1-pentanesulfonate solution through the prepared resin column at a slow flow rate.

-

Collection: Collect the eluate, which now contains this compound.

-

Isolation: Remove the water from the eluate by evaporation under reduced pressure to yield the pure this compound.

Applications in Research and Drug Development

This compound and its salts are primarily used as ion-pairing reagents in reverse-phase high-performance liquid chromatography (HPLC).[3] This application is particularly valuable in the analysis of polar and ionizable compounds, which are common in pharmaceutical and biological samples. The pentyl chain provides hydrophobicity, while the sulfonic acid group interacts with cationic analytes, allowing for their retention and separation on a non-polar stationary phase.

Logical Relationship: Ion-Pair Chromatography

Figure 3. The role of 1-pentanesulfonate in ion-pair chromatography.

Safety and Handling

This compound is a strong acid and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5] Work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water.[5][6] The sodium salt is generally considered less hazardous but should still be handled with care, avoiding dust inhalation.[7][8]

Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety guide. Always consult the relevant Safety Data Sheet (SDS) before handling any chemical.

References

- 1. This compound | C5H12O3S | CID 89827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 22767-49-3 CAS | 1-PENTANE SULPHONIC ACID SODIUM SALT ANHYDROUS | Ion Pairing Reagents for HPLC | Article No. 05141 [lobachemie.com]

- 3. This compound | SIELC Technologies [sielc.com]

- 4. 1-Pentane Sulfonic Acid Sodium Salt Anhydrous Manufacturers, SDS [mubychem.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. oxfordlabchem.com [oxfordlabchem.com]

- 7. himediadownloads.com [himediadownloads.com]

- 8. lobachemie.com [lobachemie.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 1-Pentanesulfonic Acid Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of 1-Pentanesulfonic acid sodium salt, a compound widely utilized as an ion-pairing reagent in high-performance liquid chromatography (HPLC) and other analytical techniques. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and analytical chemistry.

Core Physicochemical Data

This compound sodium salt is commercially available in both anhydrous and monohydrate forms. The following tables summarize the key quantitative physicochemical properties for both forms, compiled from various sources.

Table 1: Physicochemical Properties of this compound Sodium Salt (Anhydrous)

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₁NaO₃S | [1][2][3][4][5] |

| Molecular Weight | 174.19 g/mol | [1][3][4][5][6] |

| Appearance | White crystalline powder | [1][4] |

| Melting Point | >300 °C | [4][7] |

| Boiling Point | Not available | [4][8] |

| Solubility | Soluble in water | [2][5][9] |

| pH (10% aqueous solution) | 5.5 - 7.5 | [2][10][7][11] |

| pKa | Strong acid (estimated ~ -1) | [12] |

Table 2: Physicochemical Properties of this compound Sodium Salt (Monohydrate)

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₁NaO₃S·H₂O or C₅H₁₃NaO₄S | [13][14] |

| Molecular Weight | 192.21 g/mol or 192.22 g/mol | [13] |

| Appearance | White crystalline powder | [13][14] |

| Melting Point | >300 °C | |

| Solubility | Soluble in water; H₂O: 0.1 g/mL, clear, colorless | [13][14][15] |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are outlined below. These are generalized protocols that can be adapted for this compound sodium salt.

Melting Point Determination (Capillary Method)

The melting point of this compound sodium salt can be determined using a standard melting point apparatus.[16][17][18]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)[17]

-

Thermometer

-

Mortar and pestle (for sample preparation)

Procedure:

-

Sample Preparation: A small amount of the dry, powdered this compound sodium salt is placed in a capillary tube to a height of 2-3 mm.[17][19] The sample should be tightly packed.[19]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.[19]

-

Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.[16][19]

-

Observation: The temperatures at which the substance first begins to melt and when it becomes completely liquid are recorded. This range is the melting point of the sample.[16] For a pure substance, this range is typically narrow (0.5-1.0 °C).[16]

Solubility Determination (Visual Method)

This protocol provides a basic method for determining the qualitative and semi-quantitative solubility of this compound sodium salt in a given solvent (e.g., water).

Apparatus:

-

Test tubes or vials

-

Vortex mixer or magnetic stirrer

-

Analytical balance

-

Graduated cylinders or pipettes

Procedure:

-

Preparation: A known volume of the solvent (e.g., 1 mL of water) is added to a test tube.

-

Addition of Solute: A pre-weighed small amount of this compound sodium salt (e.g., 10 mg) is added to the solvent.

-

Mixing: The mixture is agitated vigorously using a vortex mixer or magnetic stirrer for a set period (e.g., 1-2 minutes).

-

Observation: The solution is visually inspected for any undissolved solid particles.

-

Incremental Addition: If the solid dissolves completely, further increments of the solute are added, and the process is repeated until the solution becomes saturated (i.e., solid material remains undissolved).

-

Quantification: The total mass of the solute dissolved in the known volume of the solvent is used to express the solubility (e.g., in g/L or mg/mL). For surfactants, this can be a more complex process due to micelle formation.[20][21][22]

pKa Determination (General Considerations)

The pKa of sulfonic acids is typically very low, indicating they are strong acids.[12] Direct experimental determination can be challenging. Methods like potentiometric titration or UV-Vis spectroscopy are common for pKa determination, but may not be suitable for such strong acids.[23][24] For sulfonic acids, the pKa is often estimated based on their chemical structure.[12][25][26] The sulfonic acid group (R-SO₃H) is a highly effective electron-withdrawing group, leading to a very labile proton.

Application in HPLC: Ion-Pairing Chromatography

This compound sodium salt is a key reagent in ion-pairing reversed-phase HPLC. It is used to separate ionic and highly polar analytes on a non-polar stationary phase.[5][13][27]

Mechanism of Action:

-

The alkyl chain of the pentanesulfonate anion interacts with the non-polar stationary phase (e.g., C18), forming a dynamic ion-exchange surface.

-

The negatively charged sulfonate head groups are oriented towards the polar mobile phase.

-

Positively charged analyte molecules in the sample can then form an ion pair with the sulfonate groups on the stationary phase.

-

This interaction increases the retention of the ionic analyte on the column, allowing for its separation from other components in the mixture.

Safety and Handling

This compound sodium salt may cause skin and serious eye irritation.[14][28] It may also cause respiratory irritation.[14][28] Standard laboratory safety precautions should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.[28][29] It should be handled in a well-ventilated area.[28][29] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the manufacturer.[30][4][8][28][29][31]

This document is intended for informational purposes only and should not be considered a substitute for a comprehensive safety data sheet or expert consultation.

References

- 1. This compound, sodium salt | C5H11NaO3S | CID 23664617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Pentane Sulfonic Acid Sodium Salt Anhydrous Manufacturers, SDS [mubychem.com]

- 3. This compound Sodium Salt, Anhydrous (HPLC), Fisher Chemical 100 g | Buy Online | Fisher Scientific [fishersci.com]

- 4. lobachemie.com [lobachemie.com]

- 5. HPLC 1-Pentane sulfonic acid sodium salt | IP9912 | CAS 22767-49-3 | LiChrom [lichrom.com]

- 6. This compound sodium salt, HPLC grade [cymitquimica.com]

- 7. 22767-49-3 CAS | 1-PENTANE SULPHONIC ACID SODIUM SALT ANHYDROUS | Ion Pairing Reagents for HPLC | Article No. 05141 [lobachemie.com]

- 8. fishersci.com [fishersci.com]

- 9. 1-Pentane Sulfonic Acid Sodium Salt for HPLC [itwreagents.com]

- 10. oxfordlabchem.com [oxfordlabchem.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. omnicalculator.com [omnicalculator.com]

- 13. dawnscientific.com [dawnscientific.com]

- 14. Page loading... [wap.guidechem.com]

- 15. This compound SODIUM SALT MONOHYDRATE | 207605-40-1 [chemicalbook.com]

- 16. chem.ucalgary.ca [chem.ucalgary.ca]

- 17. Determination of Melting Point [wiredchemist.com]

- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. science2016.lp.edu.ua [science2016.lp.edu.ua]

- 21. Surfactant Solubilizers | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 22. researchgate.net [researchgate.net]

- 23. scielo.br [scielo.br]

- 24. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 25. pubs.acs.org [pubs.acs.org]

- 26. pubs.acs.org [pubs.acs.org]

- 27. eqipped.com [eqipped.com]

- 28. oxfordlabchem.com [oxfordlabchem.com]

- 29. himediadownloads.com [himediadownloads.com]

- 30. indenta.com [indenta.com]

- 31. merckmillipore.com [merckmillipore.com]

A Guide to the Laboratory Synthesis of 1-Pentanesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of two primary methods for the laboratory synthesis of 1-pentanesulfonic acid, a versatile aliphatic sulfonic acid. This compound and its salts are frequently utilized as ion-pairing reagents in high-performance liquid chromatography (HPLC), as well as serving as intermediates in various organic syntheses. The following sections detail the experimental protocols, present key quantitative data, and illustrate the synthetic workflows for two distinct and reliable methods: the oxidation of 1-pentanethiol (B94126) and the nucleophilic substitution of 1-bromopentane (B41390) with sodium sulfite (B76179).

Method 1: Oxidation of 1-Pentanethiol

The oxidation of thiols presents a direct and efficient route to the corresponding sulfonic acids. For the synthesis of this compound, 1-pentanethiol is oxidized using a strong oxidizing agent. Hydrogen peroxide is a commonly employed oxidant for this transformation, often in the presence of a catalyst to ensure complete conversion.[1][2][3]

Experimental Protocol

Materials:

-

1-Pentanethiol (Amyl mercaptan)

-

Hydrogen peroxide (30% w/w solution)

-

Ammonium (B1175870) molybdate (B1676688) or sodium tungstate (B81510) (catalyst)[1]

-

Inert solvent (e.g., water, acetic acid)

-

Sodium hydroxide (B78521) or other suitable base for work-up

-

Hydrochloric acid for acidification

-

Organic solvent for extraction (e.g., diethyl ether)

-

Magnesium sulfate (B86663) or sodium sulfate (drying agent)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-pentanethiol and a catalytic amount of ammonium molybdate in the chosen inert solvent.

-

Cool the reaction mixture in an ice bath to maintain a low temperature.

-

Slowly add the hydrogen peroxide solution dropwise to the stirred mixture, ensuring the temperature does not rise significantly.

-

After the addition is complete, allow the reaction to stir at room temperature until the starting thiol is no longer detectable by an appropriate monitoring technique (e.g., TLC, GC-MS).

-

Carefully quench any excess hydrogen peroxide by adding a small amount of a reducing agent, such as sodium bisulfite.

-

Neutralize the reaction mixture with a solution of sodium hydroxide.

-

Wash the aqueous solution with an organic solvent like diethyl ether to remove any non-acidic organic impurities.

-

Acidify the aqueous layer with concentrated hydrochloric acid.

-

Extract the this compound into a suitable organic solvent.

-

Dry the organic extracts over a drying agent (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure to yield the crude product.

-

Further purification can be achieved by recrystallization or chromatography if necessary.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 1-Pentanethiol | [1][4] |

| Oxidizing Agent | Hydrogen Peroxide | [1][2] |

| Catalyst | Ammonium Molybdate or Sodium Tungstate | [1] |

| Typical Yield | High (Specific yields can vary based on scale and conditions) | [1] |

Workflow Diagram

Caption: Workflow for the synthesis of this compound via oxidation of 1-pentanethiol.

Method 2: Strecker Sulfite Alkylation

This method involves the nucleophilic substitution of an alkyl halide, in this case, 1-bromopentane, with sodium sulfite.[5] This reaction directly yields the sodium salt of this compound, which can then be converted to the free acid by acidification. This approach is advantageous as it avoids the handling of odorous thiols.

Experimental Protocol

Materials:

-

1-Bromopentane

-

Sodium sulfite

-

Water (as solvent)

-

Hydrochloric acid for acidification

-

Organic solvent for extraction (e.g., diethyl ether)

-

Sodium sulfate or magnesium sulfate (drying agent)

Procedure:

-

In a high-pressure reactor, combine 1-bromopentane and a molar excess of sodium sulfite in water.

-

Heat the mixture to a high temperature (e.g., 190-210 °C) and maintain this temperature for several hours (e.g., 10-20 hours) to ensure the reaction goes to completion.[5]

-

After the reaction period, cool the mixture to room temperature.

-

Filter the reaction mixture to remove any unreacted sodium sulfite.

-

Wash the aqueous solution with an organic solvent (e.g., diethyl ether) to remove any unreacted 1-bromopentane and other organic impurities.

-

Acidify the aqueous solution with concentrated hydrochloric acid. This will convert the sodium 1-pentanesulfonate to this compound.

-

Extract the this compound into a suitable organic solvent.

-

Dry the combined organic extracts over a drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the product.

-

The resulting this compound can be further purified if necessary.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 1-Bromopentane | [5] |

| Reagent | Sodium Sulfite | [5] |

| Solvent | Water | [5] |

| Reaction Temperature | 190-210 °C | [5] |

| Reaction Time | 10-20 hours | [5] |

Workflow Diagram

Caption: Workflow for the synthesis of this compound via Strecker sulfite alkylation.

Conclusion

Both the oxidation of 1-pentanethiol and the Strecker sulfite alkylation of 1-bromopentane are viable and effective methods for the laboratory-scale synthesis of this compound. The choice of method may depend on factors such as the availability of starting materials, the desired scale of the reaction, and the laboratory's capabilities for handling specific reagents and conditions. The oxidation route is a more direct conversion but involves the use of a malodorous thiol. The Strecker sulfite alkylation avoids the use of thiols but requires high-temperature and potentially high-pressure conditions. Both methods, when performed with care, can provide good yields of the desired product for use in research and development applications.

References

- 1. US4052445A - Process for the production of alkyl sulfonic acids - Google Patents [patents.google.com]

- 2. youtube.com [youtube.com]

- 3. On the Reactions of Thiols, Sulfenic Acids, and Sulfinic Acids with Hydrogen Peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. CN102050763A - Method for preparing this compound sodium salt concentrate - Google Patents [patents.google.com]

Navigating the Solubility of 1-Pentanesulfonic Acid in Methanol and Acetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Pentanesulfonic acid is a versatile ion-pairing reagent frequently employed in reversed-phase high-performance liquid chromatography (HPLC) to enhance the retention and separation of basic and cationic compounds. Its efficacy in these applications is intrinsically linked to its solubility in the organic solvents that constitute the mobile phase, most commonly methanol (B129727) and acetonitrile (B52724). This technical guide provides a comprehensive overview of the available solubility data for this compound in these two critical solvents. Due to a notable scarcity of precise quantitative solubility data in publicly accessible literature, this document also furnishes a detailed, generalized experimental protocol for the accurate determination of its solubility, empowering researchers to ascertain this crucial parameter under their specific laboratory conditions.

Data Presentation: Solubility of this compound and Its Sodium Salt

Quantitative solubility data for this compound in methanol and acetonitrile is not extensively documented. The available information, primarily for its sodium salt, is summarized below. It is a common practice in chemistry to use the solubility of the salt as an indicator, although the free acid's solubility may differ.

| Compound | Solvent | Temperature | Solubility | Observations |

| This compound Sodium Salt Monohydrate | Methanol | Not Specified | 0.4% (w/v) | A 0.4% solution in methanol is described as clear, suggesting complete dissolution at this concentration.[1] |

| This compound | Acetonitrile | Not Specified | Data Not Available | - |

| Sulfonic Acids (General) | Organic Solvents | Not Specified | Generally Low | Sulfonic acids are known to have limited solubility in organic solvents. |

Experimental Protocol: Determination of Solubility via the Shake-Flask Method and HPLC Quantification

The following protocol outlines a robust methodology for determining the solubility of this compound in methanol or acetonitrile. This method is based on the widely accepted shake-flask equilibrium technique, followed by quantitative analysis using High-Performance Liquid Chromatography (HPLC), a method well-suited for the accurate determination of this compound concentration.

Materials and Equipment

-

This compound (or its sodium salt)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Deionized water (18.2 MΩ·cm)

-

Ammonium (B1175870) formate (B1220265) (or other suitable buffer)

-

Volumetric flasks

-

Analytical balance

-

Constant temperature shaker bath

-

Centrifuge

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

HPLC system equipped with a suitable detector (e.g., ELSD, CAD, or ESI-MS)[2]

Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen solvent (methanol or acetonitrile) in a sealed flask. The presence of undissolved solid is essential to ensure saturation.

-

Place the sealed flask in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined empirically by analyzing samples at different time points until the concentration plateaus.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, cease agitation and allow the solution to remain undisturbed at the constant temperature for at least 24 hours to permit the settling of excess solid.

-

Carefully withdraw a sample from the clear supernatant.

-

To remove any remaining undissolved microparticles, centrifuge the sample and/or filter it through a solvent-compatible syringe filter.

-

-

Quantitative Analysis by HPLC:

-

Mobile Phase Preparation: Prepare a suitable mobile phase for the HPLC analysis. A common mobile phase for analyzing this compound consists of a gradient of acetonitrile and water with a buffer, such as ammonium formate.[2][3]

-

Standard Curve Generation: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Analyze these standards using the developed HPLC method to construct a calibration curve.

-

Sample Analysis: Accurately dilute the filtered saturated sample with the solvent to a concentration that falls within the linear range of the calibration curve. Analyze the diluted sample using the same HPLC method.

-

Concentration Determination: Using the calibration curve, determine the concentration of this compound in the diluted sample. Calculate the concentration in the original saturated solution by accounting for the dilution factor.

-

-

Solubility Calculation:

-

Express the determined concentration as solubility in appropriate units, such as g/100 mL or mg/mL.

-

Mandatory Visualization: Experimental Workflow

Caption: Experimental workflow for determining the solubility of this compound.

References

Thermal and Chemical Stability of 1-Pentanesulfonic Acid Solutions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal and chemical stability of 1-pentanesulfonic acid solutions. While this compound is widely utilized as an ion-pairing reagent in reversed-phase high-performance liquid chromatography (RP-HPLC), a thorough understanding of its stability profile is crucial for ensuring the robustness and accuracy of analytical methods, as well as for its application in pharmaceutical formulations. This document outlines potential degradation pathways, recommended experimental protocols for stability testing, and a framework for data presentation.

Overview of this compound Stability

This compound, an aliphatic sulfonic acid, is generally considered a stable compound under normal storage conditions.[1][2] However, like any chemical substance, its solutions can be susceptible to degradation under various stress conditions, including exposure to heat, light, extreme pH values, and oxidizing agents. Understanding these degradation pathways is critical for defining appropriate storage conditions, shelf-life, and for the development of stability-indicating analytical methods.

Key Stability Considerations:

-

Hygroscopicity: The sodium salt of this compound is known to be hygroscopic, meaning it can absorb moisture from the air.[2] This can be a critical factor in the stability of the solid material and in the preparation of solutions of known concentrations.

-

Thermal Decomposition: At elevated temperatures, particularly in the solid state, this compound and its salts can decompose to produce oxides of carbon, sulfur, and sodium.[2]

-

Chemical Reactivity: The sulfonic acid group is a strong acid and can react with bases. While generally stable, the alkyl chain may be susceptible to oxidation under harsh conditions.

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the chemical structure and general knowledge of sulfonic acids, the following degradation routes can be postulated:

-

Oxidative Degradation: The pentyl chain could be susceptible to oxidation, potentially leading to the formation of shorter-chain sulfonic acids, aldehydes, ketones, or carboxylic acids. This can be initiated by strong oxidizing agents or by autoxidation.

-

Thermal Degradation: In solution, elevated temperatures could potentially lead to desulfonation, although this typically requires high temperatures for alkanesulfonic acids.[3]

-

Photodegradation: Although aliphatic chains are generally less susceptible to photodegradation than aromatic compounds, exposure to high-intensity UV light could potentially initiate free-radical chain reactions, leading to the degradation of the alkyl chain.[4]

A logical workflow for investigating these potential degradation pathways is essential for a comprehensive stability study.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential to establish the intrinsic stability of a molecule by subjecting it to stress conditions more severe than accelerated stability testing.[5][6] These studies are crucial for developing and validating stability-indicating analytical methods. The goal is to achieve a target degradation of 5-20%.[6]

Sample Preparation

A stock solution of this compound (or its sodium salt) at a concentration of approximately 1 mg/mL should be prepared in a suitable solvent (e.g., purified water or a hydroalcoholic mixture if solubility is a concern).

Stress Conditions

The following are recommended experimental protocols for subjecting this compound solutions to various stress conditions.

3.2.1. Acid Hydrolysis

-

Protocol: To an aliquot of the stock solution, add an equal volume of 1 M hydrochloric acid.

-

Conditions: Incubate the solution at 60°C for up to 7 days.

-

Sampling: Withdraw samples at appropriate time points (e.g., 0, 24, 48, 96, and 168 hours).

-

Sample Processing: Prior to analysis, neutralize the samples with an equivalent amount of 1 M sodium hydroxide (B78521) and dilute to a suitable concentration with the mobile phase.

3.2.2. Base Hydrolysis

-

Protocol: To an aliquot of the stock solution, add an equal volume of 1 M sodium hydroxide.

-

Conditions: Incubate the solution at 60°C for up to 7 days.

-

Sampling: Withdraw samples at appropriate time points.

-

Sample Processing: Neutralize the samples with an equivalent amount of 1 M hydrochloric acid and dilute to a suitable concentration with the mobile phase.

3.2.3. Oxidative Degradation

-

Protocol: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

-

Conditions: Keep the solution at room temperature, protected from light, for up to 48 hours.

-

Sampling: Withdraw samples at appropriate time points (e.g., 0, 6, 12, 24, and 48 hours).

-

Sample Processing: Dilute the samples to a suitable concentration with the mobile phase.

3.2.4. Thermal Degradation

-

Protocol: Place an aliquot of the stock solution in a sealed, thermostable container.

-

Conditions: Expose the solution to a temperature of 70°C in a calibrated oven for up to 7 days.

-

Sampling: Withdraw samples at appropriate time points.

-

Sample Processing: Allow samples to cool to room temperature and dilute to a suitable concentration with the mobile phase.

3.2.5. Photolytic Degradation

-

Protocol: Expose an aliquot of the stock solution in a photostable, transparent container to a light source. A control sample should be wrapped in aluminum foil to protect it from light.

-

Conditions: The light source should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[6]

-

Sampling: Withdraw samples at appropriate time points.

-

Sample Processing: Dilute the samples to a suitable concentration with the mobile phase.

The following diagram illustrates the general experimental workflow for a forced degradation study.

Data Presentation and Interpretation

The results of the forced degradation studies should be presented in a clear and concise manner to facilitate comparison and interpretation. Tables are an effective way to summarize the quantitative data.

Table 1: Illustrative Summary of Forced Degradation of this compound Solution

| Stress Condition | Time (hours) | This compound Assay (%) | Total Degradation (%) | Number of Degradants |

| Control | 168 | 99.8 | 0.2 | 0 |

| 1 M HCl, 60°C | 24 | 98.5 | 1.5 | 1 |

| 168 | 92.3 | 7.7 | 2 | |

| 1 M NaOH, 60°C | 24 | 97.2 | 2.8 | 1 |

| 168 | 88.9 | 11.1 | 3 | |

| 3% H₂O₂, RT | 6 | 96.5 | 3.5 | 2 |

| 48 | 85.1 | 14.9 | 4 | |

| 70°C | 24 | 99.1 | 0.9 | 0 |

| 168 | 95.4 | 4.6 | 1 | |

| Photolytic | - | 99.5 | 0.5 | 0 |

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Table 2: Illustrative Chromatographic Data of Degradation Products

| Stress Condition | Degradant | Retention Time (min) | Relative Retention Time | Peak Area (%) |

| 1 M HCl, 168h | DP-H1 | 3.2 | 0.80 | 2.1 |

| DP-H2 | 4.5 | 1.13 | 5.6 | |

| 1 M NaOH, 168h | DP-B1 | 2.8 | 0.70 | 3.4 |

| DP-B2 | 3.5 | 0.88 | 4.5 | |

| DP-B3 | 5.1 | 1.28 | 3.2 | |

| 3% H₂O₂, 48h | DP-O1 | 2.5 | 0.63 | 6.8 |

| DP-O2 | 3.8 | 0.95 | 3.1 | |

| DP-O3 | 4.8 | 1.20 | 2.7 | |

| DP-O4 | 5.5 | 1.38 | 2.3 |

Note: The data presented in this table is for illustrative purposes only. Retention time of the parent peak is assumed to be 4.0 min.

Conclusion

This technical guide provides a framework for assessing the thermal and chemical stability of this compound solutions. While generally stable, it is prudent for researchers, scientists, and drug development professionals to consider potential degradation under stress conditions. The outlined experimental protocols for forced degradation studies, along with the structured approach to data presentation, will aid in developing robust analytical methods and ensuring the quality and reliability of data where this compound is employed. Further studies are warranted to definitively identify and characterize the degradation products and to establish precise degradation kinetics.

References

- 1. lobachemie.com [lobachemie.com]

- 2. 1-Pentane Sulfonic Acid Sodium Salt Anhydrous Manufacturers, SDS [mubychem.com]

- 3. researchgate.net [researchgate.net]

- 4. Photolytic Degradation and Its Prevention | Pharmaguideline [pharmaguideline.com]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

Navigating the Safe Handling of 1-Pentanesulfonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

1-Pentanesulfonic acid and its sodium salt are valuable reagents in various laboratory and manufacturing processes, particularly in applications like High-Performance Liquid Chromatography (HPLC). A thorough understanding of its safety profile and proper handling procedures is paramount to ensure the well-being of laboratory personnel and the integrity of research. This technical guide provides a comprehensive overview of the safety data and handling precautions for this compound, drawing from multiple safety data sheets (SDS).

Physicochemical Properties

Understanding the fundamental physical and chemical properties of a substance is the first step in safe handling. This compound is typically encountered as its sodium salt, which is a white, crystalline solid.

| Property | Value | References |

| Chemical Formula | C₅H₁₁NaO₃S (Sodium Salt) | [1][2] |

| Molecular Weight | 174.19 g/mol (Anhydrous Sodium Salt) | [1][3] |

| 192.22 g/mol (Monohydrate Sodium Salt) | [4] | |

| Appearance | White crystalline powder | [1][3] |

| Odor | Odorless | [1][3] |

| Melting Point | >300 °C | [1][4] |

| Solubility | Soluble in water | [3] |

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound and its sodium salt are classified as irritants.

| Hazard Classification | Category | GHS Hazard Statement | References |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [5][6][7] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | [5][6][7] |

| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation | [6][7][8] |

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid measures are crucial. The following table summarizes the recommended procedures.

| Exposure Route | First-Aid Protocol | References |

| Inhalation | Remove the individual to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. | [1][4][9] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Get medical attention if irritation develops or persists. | [4][9][10] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention. | [1][4][9] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid. | [2][4][9] |

Handling and Storage Protocols

Adherence to proper handling and storage protocols is essential to minimize the risk of exposure and maintain the chemical's stability.

Handling:

Storage:

-

Keep container tightly closed in a dry, cool, and well-ventilated place.[4][8][11]

-

Store away from incompatible materials such as strong oxidizing agents.[4][9]

Personal Protective Equipment (PPE)

The use of appropriate PPE is a critical barrier against exposure.

| PPE Type | Specifications | References |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. | [9][10] |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. | [4][9][10] |

| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced. | [9][10] |

Accidental Release Measures

In the event of a spill, follow these procedures to ensure safe cleanup.

| Spill Size | Containment and Cleanup Procedure | References |

| Small Spill | Use appropriate tools to put the spilled solid in a convenient waste disposal container. Finish cleaning by spreading water on the contaminated surface and dispose of according to local and regional authority requirements. | [4] |

| Large Spill | Use a shovel to put the material into a convenient waste disposal container. Avoid generating dust. Provide ventilation. | [4][11] |

Fire-Fighting Measures

While not highly flammable, this compound can be combustible at high temperatures.

| Aspect | Details | References |

| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. | [2][8][14] |

| Unsuitable Extinguishing Media | Do not use a heavy water stream. | [1][14] |

| Hazardous Combustion Products | Carbon monoxide, carbon dioxide, sulfur oxides, and sodium oxides. | [2][4][7] |

| Firefighter Protection | Wear a self-contained breathing apparatus (SCBA) and full protective gear. | [7][8] |

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

Caption: Workflow for Safe Handling of this compound.

References

- 1. lobachemie.com [lobachemie.com]

- 2. himediadownloads.com [himediadownloads.com]

- 3. 1-Pentane Sulfonic Acid Sodium Salt Anhydrous Manufacturers, SDS [mubychem.com]

- 4. oxfordlabchem.com [oxfordlabchem.com]

- 5. This compound | C5H12O3S | CID 89827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, sodium salt | C5H11NaO3S | CID 23664617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. msds.nipissingu.ca [msds.nipissingu.ca]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. fishersci.com [fishersci.com]

- 11. solumetrics.co.uk [solumetrics.co.uk]

- 12. sdfine.com [sdfine.com]

- 13. lobachemie.com [lobachemie.com]

- 14. oxfordlabchem.com [oxfordlabchem.com]

The Versatility of 1-Pentanesulfonic Acid in Scientific Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synonyms, alternative names, and core applications of 1-Pentanesulfonic acid. Primarily utilized as an ion-pairing reagent in high-performance liquid chromatography (HPLC), this compound is instrumental in the analysis of a wide array of molecules, including peptides, proteins, and small molecule drugs. This document provides a comprehensive overview of its chemical properties, detailed experimental protocols, and a visual representation of its application in a typical laboratory workflow.

Chemical Identity and Synonyms

This compound is a versatile chemical compound with a range of synonyms and alternative names used across scientific literature and commercial products. Its identity is crucial for accurate sourcing and application in research and development.

| Identifier Type | Identifier | Source |

| IUPAC Name | Pentane-1-sulfonic acid | PubChem[1] |

| CAS Number | 35452-30-3 | SIELC Technologies[2] |

| Molecular Formula | C5H12O3S | SIELC Technologies[2] |

| Molecular Weight | 152.21 g/mol | PubChem[1] |

| Common Synonyms | Amyl sulfonic acid | SIELC Technologies[2] |

| n-Pentanesulfonic acid | ||

| Pentylsulfonic acid | PubChem[1] | |

| Sodium Salt (Anhydrous) Synonyms | Sodium 1-pentanesulfonate | PubChem[1] |

| This compound, sodium salt | PubChem[3] | |

| Sodium pentane-1-sulfonate | PubChem[3] | |

| Sodium Salt (Anhydrous) CAS | 22767-49-3 | Loba Chemie[4], Thermo Fisher Scientific[5] |

| Sodium Salt (Monohydrate) Synonyms | This compound Sodium Salt Monohydrate | MP Biomedicals[6], Sigma-Aldrich[7] |

| Sodium pentanesulfonate monohydrate | Dawn Scientific[8] | |

| Sodium Salt (Monohydrate) CAS | 207605-40-1 | Sigma-Aldrich[7], Dawn Scientific[8] |

Physicochemical Properties

The physicochemical properties of this compound and its sodium salt are fundamental to its function as an ion-pairing reagent.

| Property | Value | Form | Source |

| Physical State | White crystalline powder | Sodium Salt | Muby Chemicals[9] |

| Melting Point | >300 °C | Sodium Salt | Loba Chemie[4] |

| Solubility | Soluble in water | Sodium Salt | Dawn Scientific[8] |

| LogP | 0.9 | Acid | SIELC Technologies[2] |

Core Application: Ion-Pairing Chromatography

This compound is a cornerstone of ion-pairing reversed-phase high-performance liquid chromatography (IP-RP-HPLC). This technique is indispensable for the separation and analysis of ionic and highly polar compounds that exhibit poor retention on conventional reversed-phase columns.[2] By introducing an ion-pairing reagent like this compound into the mobile phase, a neutral ion-pair is formed with a charged analyte.[2] This increases the hydrophobicity of the analyte, leading to enhanced retention on the nonpolar stationary phase.[2]

This methodology is particularly valuable for the analysis of:

-

Peptides and Proteins

-

Small Molecule Drugs and their Metabolites

-

Other Polar Organic Acids and Bases

Experimental Protocol: Analysis of a Cationic Analyte using IP-RP-HPLC

This section provides a detailed methodology for the analysis of a hypothetical cationic small molecule drug using this compound as an ion-pairing reagent.

Objective: To achieve optimal retention and separation of a cationic analyte from process-related impurities.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

This compound sodium salt

-

HPLC-grade water

-

HPLC-grade acetonitrile

-

Phosphoric acid or other suitable acid for pH adjustment

-

Analyte stock solution and standards

-

0.22 µm syringe filters

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A (Aqueous): Prepare a 10 mM solution of this compound sodium salt in HPLC-grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.22 µm filter and degas.

-

Mobile Phase B (Organic): HPLC-grade acetonitrile.

-

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B.

-

Gradient Program:

-

0-5 min: 95% A, 5% B

-

5-25 min: Gradient to 60% A, 40% B

-

25-30 min: Gradient to 95% A, 5% B

-

30-35 min: Re-equilibration at 95% A, 5% B

-

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 35 °C

-

Detection Wavelength: As appropriate for the analyte (e.g., 254 nm)

-

Injection Volume: 10 µL

-

-

Sample Preparation:

-

Dissolve the sample in Mobile Phase A to a suitable concentration.

-

Filter the sample through a 0.22 µm syringe filter before injection.

-

-

Analysis:

-

Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

-

Inject a blank (Mobile Phase A) to ensure a clean baseline.

-

Inject the prepared standards and samples.

-

Integrate the peaks of interest and perform quantitation based on the standard curve.

-

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key decision-making process and the experimental workflow for ion-pairing chromatography.

Caption: Experimental workflow for IP-RP-HPLC analysis.

References

- 1. HPLC Method for Analysis of this compound on Newcrom BH Column | SIELC Technologies [sielc.com]

- 2. benchchem.com [benchchem.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Analysis of Polar Compounds with Ion Pair Reagents [sigmaaldrich.com]

- 6. agilent.com [agilent.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. CN102050763A - Method for preparing this compound sodium salt concentrate - Google Patents [patents.google.com]

- 9. What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases? [sciex.com]

Navigating the Nuances of Ion-Pairing: A Technical Guide to 1-Pentanesulfonic Acid Monohydrate vs. Anhydrous for HPLC

For Researchers, Scientists, and Drug Development Professionals

In the precise world of High-Performance Liquid Chromatography (HPLC), particularly in the analysis of ionic and polar compounds, the choice of an appropriate ion-pairing reagent is critical. 1-Pentanesulfonic acid, a commonly employed agent for retaining and separating cationic analytes on reversed-phase columns, is commercially available in both monohydrate and anhydrous forms of its sodium salt. This technical guide provides an in-depth comparison of these two forms, offering insights into their physicochemical properties, practical considerations for HPLC method development, and detailed experimental protocols to aid in the selection and application of the optimal reagent for your analytical needs.

Physicochemical Properties: A Comparative Overview

The primary distinction between the monohydrate and anhydrous forms of this compound sodium salt lies in the presence of a water molecule within the crystal lattice of the monohydrate. While this difference may seem subtle, it has implications for molecular weight, reagent preparation, and potentially, the stability of the prepared mobile phase.

| Property | This compound Sodium Salt Monohydrate | This compound Sodium Salt Anhydrous |

| Molecular Formula | C₅H₁₁NaO₃S·H₂O[1] | C₅H₁₁NaO₃S[2] |

| Molecular Weight | 192.21 g/mol [1] | 174.20 g/mol [2] |

| CAS Number | 207605-40-1[1] | 22767-49-3[2] |

| Appearance | White crystalline powder[3][4] | White crystalline powder |

| Purity (Typical) | ≥99%[3][5] | ≥99%[2] |

| UV Absorbance (0.005 mol/L in water) | at 200 nm: ≤0.1 AUat 220 nm: ≤0.05 AUat 250 nm: ≤0.02 AU | at 200 nm: Min. 70% Transmittanceat 220 nm: Min. 90% Transmittanceat 250 nm: Min. 98% Transmittance |

| Storage | Store in a cool, dry place. Avoid moisture.[3] | Store in a cool, dry place. |

| Shelf Life | Up to 24 months when stored properly.[3] | Not explicitly stated, but expected to be stable. |

Key Considerations:

-

Accurate Concentration: The most critical difference for the analytical chemist is the molecular weight. When preparing a mobile phase of a specific molarity, it is imperative to use the correct molecular weight for the form of the reagent being used to ensure accurate concentration. Failure to do so will result in a ~9.4% error in the molar concentration of the ion-pairing reagent.

-

Water Content: The monohydrate form contains approximately 9.37% water by weight. While modern HPLC-grade reagents are of high purity, the presence of this water is a defined component of the material. The anhydrous form, in contrast, has this water removed.

-

Handling: The anhydrous form may be more hygroscopic than the monohydrate. Therefore, careful handling and storage in a desiccator may be necessary to prevent atmospheric moisture absorption, which could alter its properties over time.

Performance in HPLC: Theoretical and Practical Implications

The primary function of this compound in the mobile phase is to form ion pairs with cationic analytes, thereby increasing their hydrophobicity and retention on a reversed-phase column. The equilibrium of the ion-pairing reagent between the mobile phase and the stationary phase is a critical factor influencing retention and selectivity.

Potential, Subtle Differences:

-

Mobile Phase Preparation: The most significant practical difference will be in the weighing of the reagent to achieve the desired molar concentration.

-

Equilibration Time: The long alkyl chain of this compound requires a significant time for the HPLC system to equilibrate, which can take 20-50 column volumes or more. It is unlikely that the use of the monohydrate versus the anhydrous form will significantly impact this equilibration time, as the fundamental interaction of the pentanesulfonate anion with the stationary phase remains the same.

-

Baseline Stability: Both forms, when of high purity (HPLC grade), should provide stable baselines. The UV absorbance specifications for both forms are stringent to minimize baseline noise, especially at lower wavelengths.

-

Solution Stability: Once dissolved in the mobile phase, both forms will exist as the pentanesulfonate anion. The stability of the prepared mobile phase is more likely to be influenced by factors such as pH, organic solvent composition, and microbial growth rather than the initial form of the reagent used.

In essence, for most applications, provided the correct molecular weight is used for concentration calculations, the chromatographic performance of high-purity monohydrate and anhydrous forms of this compound sodium salt is expected to be equivalent. The choice between the two may ultimately come down to laboratory preference, cost, and availability.

Experimental Protocols

The following are detailed methodologies for the preparation of mobile phases containing this compound and a general protocol for evaluating its performance in an HPLC system.

Mobile Phase Preparation

Objective: To prepare a buffered mobile phase containing a specific concentration of this compound as an ion-pairing reagent.

Materials:

-

This compound sodium salt (monohydrate or anhydrous)

-

HPLC-grade water

-

HPLC-grade organic modifier (e.g., acetonitrile (B52724) or methanol)

-

Buffer components (e.g., sodium phosphate (B84403) monobasic, phosphoric acid)

-

pH meter

-

Volumetric flasks and pipettes

-

0.45 µm membrane filter

Procedure (for 1 Liter of 5 mM this compound in a Buffered Mobile Phase):

-

Calculate the required mass of the ion-pairing reagent:

-

For Monohydrate (MW = 192.21 g/mol ):

-

Mass (g) = 0.005 mol/L * 192.21 g/mol * 1 L = 0.961 g

-

-

For Anhydrous (MW = 174.20 g/mol ):

-

Mass (g) = 0.005 mol/L * 174.20 g/mol * 1 L = 0.871 g

-

-

-

Prepare the aqueous buffer:

-

For example, to prepare a 25 mM phosphate buffer, dissolve the appropriate amounts of sodium phosphate monobasic in approximately 900 mL of HPLC-grade water.

-

-

Dissolve the ion-pairing reagent:

-

Accurately weigh the calculated mass of either the monohydrate or anhydrous this compound sodium salt and dissolve it in the buffer solution.

-

-

Adjust the pH:

-

Adjust the pH of the aqueous solution to the desired level (e.g., pH 3.0) using an appropriate acid or base (e.g., phosphoric acid). The pH should be at least two units below the pKa of the basic analytes to ensure they are in their cationic form.

-

-

Add the organic modifier:

-

Add the required volume of the organic modifier (e.g., acetonitrile or methanol) to achieve the desired mobile phase composition (e.g., 80:20 aqueous:organic).

-

-

Final Volume and Filtration:

-

Bring the solution to the final volume of 1 Liter with HPLC-grade water.

-

Filter the mobile phase through a 0.45 µm membrane filter to remove any particulate matter.

-

-

Degas the mobile phase:

-

Degas the mobile phase using an appropriate method (e.g., sonication, vacuum filtration, or helium sparging) before use.

-

HPLC System Equilibration and Analysis

Objective: To properly equilibrate the HPLC system and perform an analysis using the prepared ion-pairing mobile phase.

Materials:

-

HPLC system with a UV detector

-

Reversed-phase C18 or C8 column (e.g., 4.6 x 150 mm, 5 µm)

-

Prepared mobile phase

-

Analyte standard solutions

Procedure:

-

Column Installation: Install the chosen reversed-phase column into the HPLC system.

-

Initial Column Wash: Flush the column with a mixture of methanol (B129727) and water (e.g., 50:50) to remove any storage solvents.

-

System Equilibration:

-

Purge the pump with the prepared ion-pairing mobile phase.

-

Set the flow rate (e.g., 1.0 mL/min for a 4.6 mm ID column) and allow the mobile phase to run through the system and column until a stable baseline is achieved. This may require pumping 20-50 column volumes of the mobile phase.

-

-

Sample Injection:

-

Inject a standard solution of the target analyte(s).

-

-

Data Acquisition:

-

Acquire the chromatogram and evaluate the retention time, peak shape, and resolution.

-

-

System Suitability:

-

Perform multiple injections of a system suitability standard to ensure the reproducibility of the method.

-

Visualization of Workflows and Concepts

To further clarify the processes and logical considerations in using this compound for HPLC, the following diagrams are provided.

Caption: Workflow for preparing an ion-pairing mobile phase.

Caption: Simplified mechanism of ion-pair chromatography.

Conclusion

The choice between this compound monohydrate and its anhydrous form for HPLC applications is primarily a matter of accurate mobile phase preparation. Both forms are suitable for use as ion-pairing reagents, and when high-purity grades are used, they are expected to yield equivalent chromatographic performance. The key takeaway for the analytical scientist is the critical importance of using the correct molecular weight in concentration calculations. For routine applications, the monohydrate form is often more convenient due to its lower hygroscopicity. However, for applications where the introduction of any extraneous water is a concern, the anhydrous form, with appropriate handling, may be preferred. Ultimately, a consistent and well-documented procedure for mobile phase preparation is the most crucial factor in achieving reproducible and reliable results in ion-pair chromatography.

References

- 1. 207605-40-1 CAS | 1-PENTANE SULPHONIC ACID SODIUM SALT MONOHYDRATE | Ion Pairing Reagents for HPLC | Article No. 05140 [lobachemie.com]

- 2. 1-Pentane sulphonic acid sodium salt, anhydrous, for HPLC 99% 22767-49-3 manufacturers in India | 1-Pentane sulphonic acid sodium salt, anhydrous, for HPLC 99% - India with worldwide shipping [ottokemi.com]

- 3. eqipped.com [eqipped.com]

- 4. Sodium 1-pentanesulfonate monohydrate, HPLC grade | Fisher Scientific [fishersci.ca]

- 5. This compound, Sodium Salt, Monohydrate HPLC 207605-40-1 [sigmaaldrich.com]

Methodological & Application

Application Note: Separation of Basic Drugs using 1-Pentanesulfonic Acid in Reversed-Phase HPLC

Application Note: HPLC Method Development for Peptide Analysis Using 1-Pentanesulfonic Acid as an Ion-Pairing Agent

Introduction

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful and widely used technique for the analysis and purification of peptides.[1][2] However, the inherent polarity and charge of many peptides can lead to poor retention and peak shape on traditional C8 or C18 columns.[3] Ion-pair chromatography (IPC) is a valuable technique that addresses these challenges by introducing an ion-pairing reagent to the mobile phase.[3] This reagent forms a neutral ion-pair with the charged analyte, increasing its hydrophobicity and promoting retention on the reversed-phase column.[4]

This application note details a systematic approach to developing a robust RP-HPLC method for the analysis of synthetic peptides using 1-pentanesulfonic acid as an anionic ion-pairing agent. This compound is particularly effective for retaining positively charged peptides at acidic pH, where the amino groups are protonated.[4] We will outline the experimental protocol, method development strategy, and present data on the effects of key chromatographic parameters.

Experimental

Materials and Reagents

-

Peptide Standards: A mixture of three synthetic peptides with varying properties:

-

Peptide A: A small, relatively hydrophilic peptide (e.g., Gly-Tyr)

-

Peptide B: A moderately hydrophobic, basic peptide (e.g., Arg-Gly-Asp-Ser)

-

Peptide C: A larger, more hydrophobic peptide (e.g., a 15-amino acid synthetic peptide)

-

-

Solvents: HPLC-grade acetonitrile (B52724) (ACN) and water.

-

Ion-Pairing Reagent: this compound sodium salt (≥99% purity).

-

Acid Modifier: Trifluoroacetic acid (TFA), HPLC grade.

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size, 120 Å pore size).

Mobile Phase Preparation

-

Mobile Phase A (Aqueous): Prepare a solution of 10 mM this compound sodium salt in water and adjust the pH to 2.5 with trifluoroacetic acid.

-

Mobile Phase B (Organic): Prepare a solution of 10 mM this compound sodium salt in 90:10 (v/v) acetonitrile/water and add 0.1% (v/v) trifluoroacetic acid.

-

Note: Always filter mobile phases through a 0.22 µm filter before use. The column should be dedicated to ion-pairing applications to avoid contamination.[5]

Chromatographic Conditions

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 220 nm

-

Injection Volume: 10 µL

-

Gradient Program: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.

Method Development and Optimization

A systematic approach is crucial for developing a robust and reliable HPLC method. The following parameters were investigated to optimize the separation of the peptide mixture.

Effect of this compound Concentration

The concentration of the ion-pairing reagent directly influences the retention of the peptides.[3] Higher concentrations lead to increased retention.[3] The effect of varying the concentration of this compound from 5 mM to 20 mM was evaluated.

Table 1: Effect of this compound Concentration on Peptide Retention Time

| This compound (mM) | Retention Time (min) - Peptide A | Retention Time (min) - Peptide B | Retention Time (min) - Peptide C | Resolution (B/A) | Resolution (C/B) |

| 5 | 8.2 | 15.1 | 22.5 | 1.8 | 1.9 |

| 10 | 9.5 | 17.8 | 25.3 | 2.2 | 2.1 |

| 15 | 10.8 | 19.5 | 27.1 | 2.1 | 1.8 |

| 20 | 11.5 | 20.3 | 28.0 | 1.9 | 1.7 |

Effect of Mobile Phase pH

The pH of the mobile phase affects the ionization state of the peptides and, consequently, their interaction with the ion-pairing reagent and the stationary phase.[6] The impact of pH was studied over a range of 2.0 to 3.5.

Table 2: Effect of Mobile Phase pH on Peptide Retention and Selectivity

| pH | Retention Time (min) - Peptide A | Retention Time (min) - Peptide B | Retention Time (min) - Peptide C | Selectivity (α B/A) | Selectivity (α C/B) |

| 2.0 | 9.8 | 18.2 | 25.9 | 1.86 | 1.42 |

| 2.5 | 9.5 | 17.8 | 25.3 | 1.87 | 1.42 |

| 3.0 | 9.1 | 17.0 | 24.5 | 1.87 | 1.44 |

| 3.5 | 8.5 | 16.1 | 23.6 | 1.89 | 1.47 |

Effect of Organic Modifier Gradient

The gradient slope is a critical parameter for optimizing the resolution of complex peptide mixtures. Steeper gradients reduce analysis time but may compromise resolution, while shallower gradients improve resolution but increase run time.

Table 3: Effect of Gradient Slope on Peptide Separation

| Gradient (%B/min) | Analysis Time (min) | Resolution (B/A) | Resolution (C/B) |

| 3.0 | 20 | 1.9 | 1.8 |

| 2.0 | 30 | 2.2 | 2.1 |

| 1.5 | 40 | 2.5 | 2.4 |

| 1.0 | 60 | 2.8 | 2.7 |

Final Optimized Protocol

Based on the method development studies, the following optimized protocol is recommended for the analysis of the model peptide mixture.

Table 4: Optimized HPLC Protocol for Peptide Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm, 120 Å |

| Mobile Phase A | 10 mM this compound sodium salt in water, pH 2.5 with TFA |

| Mobile Phase B | 10 mM this compound sodium salt in 90:10 ACN:Water (v/v) + 0.1% TFA |

| Gradient | 5% to 65% B in 30 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

Visualizations

Caption: Workflow for HPLC method development for peptide analysis.

Caption: Troubleshooting common issues in peptide analysis.

Conclusion

This application note provides a comprehensive guide for the development of an HPLC method for peptide analysis using this compound as an ion-pairing reagent. By systematically optimizing the concentration of the ion-pairing agent, mobile phase pH, and the organic modifier gradient, a robust and reproducible separation method can be achieved. The presented workflow and troubleshooting guide can be adapted for a wide range of peptide analyses in research, development, and quality control environments.

References

- 1. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. agilent.com [agilent.com]

- 3. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]

- 4. HPLC Method for Analysis of this compound on Newcrom BH Column | SIELC Technologies [sielc.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. biotage.com [biotage.com]

Application of 1-Pentanesulfonic Acid in Oligonucleotide Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The analysis of synthetic oligonucleotides, central to therapeutic and diagnostic applications, necessitates robust and reproducible analytical methods. Ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) is a cornerstone technique for the separation and quantification of these molecules. This method relies on the addition of an ion-pairing agent to the mobile phase to enhance the retention and resolution of highly charged oligonucleotides on hydrophobic stationary phases. 1-Pentanesulfonic acid, as an alkylsulfonic acid, serves as an effective ion-pairing reagent for this purpose.

This application note provides a detailed overview and experimental protocols for the use of this compound in the analysis of oligonucleotides by IP-RP-HPLC.

Principle of Ion-Pair Reversed-Phase Chromatography for Oligonucleotides

Oligonucleotides are polyanionic due to their phosphodiester backbone, making them poorly retained on traditional reversed-phase columns. Ion-pairing reagents, such as this compound, are amphiphilic molecules possessing a hydrophobic alkyl chain and a charged functional group. In the mobile phase, the negatively charged sulfonate group of this compound forms an ion pair with the positively charged counter-ion (e.g., triethylammonium), while its pentyl chain can interact with the hydrophobic stationary phase. This dynamic equilibrium effectively creates a transiently modified, more retentive stationary phase surface that can interact with the now neutralized and more hydrophobic oligonucleotide-ion pair complex, allowing for separation based on length and, to some extent, sequence composition.[1][2][3][4]

The general workflow for oligonucleotide analysis using IP-RP-HPLC is depicted below.

Experimental Protocols

The following protocols provide a starting point for the analysis of oligonucleotides using this compound as the ion-pairing agent. Optimization of mobile phase composition, gradient, and temperature may be necessary for specific oligonucleotides.

Protocol 1: Purity Assessment of a Synthetic Oligonucleotide

Objective: To determine the purity of a synthetic oligonucleotide and separate it from failure sequences (n-1, n+1).

Materials:

-

This compound sodium salt

-

Triethylamine (TEA)

-

Acetic Acid, glacial

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Oligonucleotide sample

-

Reversed-phase HPLC column (e.g., C18, 5 µm, 100 Å, 4.6 x 150 mm)

Mobile Phase Preparation:

-

Mobile Phase A:

-

Prepare a 100 mM triethylammonium (B8662869) acetate (B1210297) (TEAA) buffer by adding approximately 13.9 mL of TEA and 5.7 mL of glacial acetic acid to 900 mL of HPLC-grade water. Adjust the pH to 7.0 with TEA or acetic acid and bring the final volume to 1 L.

-

To this TEAA buffer, add this compound sodium salt to a final concentration of 5-10 mM.

-

Filter and degas the solution.

-

-

Mobile Phase B:

-

Prepare a solution of 50% Acetonitrile in Mobile Phase A.

-

Filter and degas the solution.

-

HPLC Method:

| Parameter | Condition |

| Column | C18, 5 µm, 100 Å, 4.6 x 150 mm |

| Mobile Phase A | 100 mM TEAA, 5-10 mM this compound sodium salt, pH 7.0 |

| Mobile Phase B | 50% ACN in Mobile Phase A |

| Gradient | 10% to 70% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 50-60 °C |

| Detection | UV at 260 nm |

| Injection Volume | 10-20 µL (depending on sample concentration) |

Sample Preparation: Dissolve the oligonucleotide sample in Mobile Phase A to a concentration of approximately 0.1-0.5 OD/mL.

Protocol 2: Quantitative Analysis of an Oligonucleotide

Objective: To quantify the concentration of a specific oligonucleotide in a sample.

Materials:

-

Same as Protocol 1

-

Reference standard of the oligonucleotide of known concentration

Mobile Phase and HPLC Method:

-

Use the same mobile phase and HPLC method as in Protocol 1, after optimization for the specific oligonucleotide.

Procedure:

-

Calibration Curve: Prepare a series of dilutions of the oligonucleotide reference standard in Mobile Phase A to create a calibration curve (e.g., 5, 10, 25, 50, and 100 µg/mL).

-

Sample Preparation: Dilute the unknown sample to fall within the range of the calibration curve.

-

Analysis: Inject the standards and the sample onto the HPLC system.

-

Quantification: Integrate the peak area of the main oligonucleotide peak in both the standards and the sample. Construct a calibration curve by plotting peak area against concentration for the standards. Determine the concentration of the unknown sample from the calibration curve.

Data Presentation

The following table summarizes typical performance data that can be expected from the ion-pair reversed-phase chromatography of oligonucleotides. The specific values will vary depending on the oligonucleotide sequence, length, and the exact chromatographic conditions used.

| Parameter | Typical Value/Range | Notes |

| Retention Time (20-mer) | 15 - 25 min | Highly dependent on the gradient slope and the hydrophobicity of the ion-pairing agent. Longer alkyl chains on the sulfonic acid will generally increase retention time.[5] |

| Resolution (n vs. n-1) | > 1.2 | A resolution of greater than 1.2 is generally considered sufficient for baseline separation. This can be optimized by adjusting the gradient and temperature.[6][7] |

| Peak Asymmetry | 0.9 - 1.5 | Values closer to 1 indicate a more symmetrical peak shape. Peak tailing can sometimes be observed and can be minimized by optimizing mobile phase composition.[3] |

| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | Dependent on the detector and the specific oligonucleotide. |

| Limit of Quantitation (LOQ) | 0.05 - 0.5 µg/mL | The lowest concentration that can be reliably quantified with acceptable precision and accuracy. |

Logical Relationships in Method Development

The optimization of an IP-RP-HPLC method for oligonucleotide analysis involves considering the interplay of several key parameters. The following diagram illustrates these relationships.

Conclusion